

D-Mannose transport mechanisms across the cell membrane

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An In-depth Technical Guide to **D-Mannose** Transport Mechanisms Across the Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in various physiological processes, including protein glycosylation and immune modulation.[1][2] Unlike glucose, which is a primary energy source, **D-mannose** has a more complex metabolic fate and its transport across the cell membrane is mediated by a distinct set of mechanisms.[1] Understanding these transport systems is critical for elucidating the therapeutic potential of **D-mannose** in fields ranging from oncology to immunology. This technical guide provides a comprehensive overview of the core mechanisms of **D-mannose** transport, detailing the transporters involved, their kinetics, regulatory pathways, and the experimental protocols used for their characterization.

Overview of D-Mannose Transport Systems

D-mannose enters mammalian cells through several distinct transport systems, which can be broadly categorized as facilitated diffusion and active transport. These systems exhibit different affinities, substrate specificities, and tissue distributions.

 Facilitated Diffusion: This is a passive process that does not require metabolic energy and moves D-mannose down its concentration gradient.[3]

Foundational & Exploratory

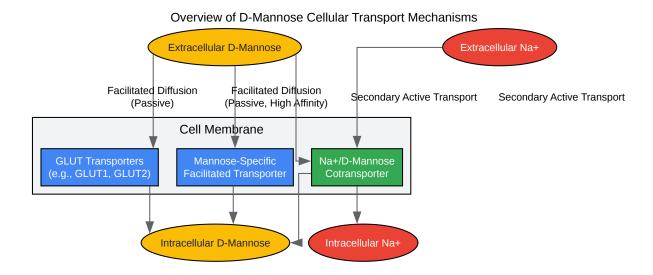




- Mannose-Specific Transporter: Studies have identified a facilitated transport process for **D-mannose** that is largely insensitive to competition from high concentrations of D- glucose.[4] This suggests the existence of a transporter with a high affinity and specificity for mannose.
- Glucose Transporters (GLUTs): Members of the SLC2A family of transporters, commonly known as GLUTs, are also involved in **D-mannose** transport.[1][5] While they also transport glucose, their relative affinity for mannose can vary.[6]
- Active Transport: This process moves **D-mannose** against its concentration gradient and requires energy, typically in the form of an electrochemical gradient.
 - Sodium-Dependent **D-Mannose** Cotransport: A concentrative, Na+-dependent transport mechanism for **D-mannose** has been identified in the apical membrane of the small intestine and kidney cortex.[7][8] This system is electrogenic and distinct from the well-characterized sodium-glucose cotransporter 1 (SGLT1).[7][9] The stoichiometry of this cotransport is suggested to be 1:1 (Na+:**D-mannose**).[7]

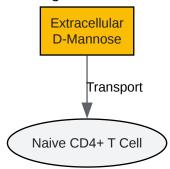
The logical relationship between these transport mechanisms is illustrated in the diagram below.

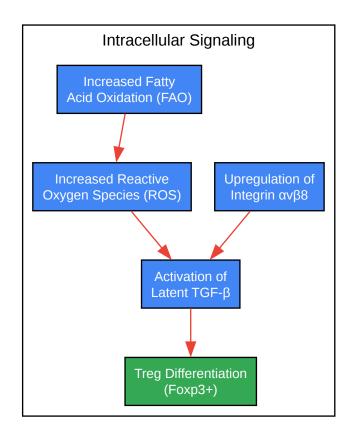






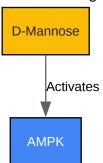
D-Mannose-Induced Treg Cell Differentiation Pathway

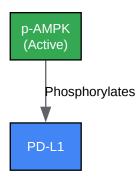


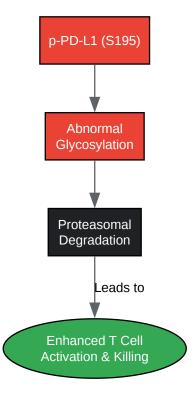




D-Mannose-Induced PD-L1 Degradation Pathway

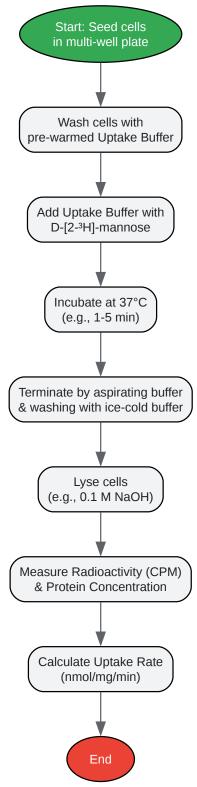








Workflow for a Radiolabeled D-Mannose Uptake Assay



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